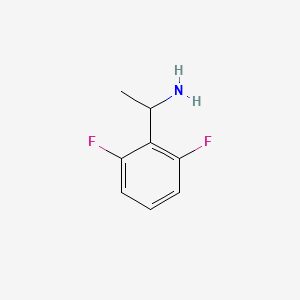
1-(2,6-Difluorophenyl)ethan-1-amine
Overview
Description
1-(2,6-Difluorophenyl)ethan-1-amine is a useful research compound. Its molecular formula is C8H9F2N and its molecular weight is 157.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2,6-Difluorophenyl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₉F₂N
- Molecular Weight : Approximately 155.16 g/mol
- Structure : The compound features a difluorinated phenyl group attached to an ethanamine backbone, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurotransmission pathways. This interaction is crucial for its potential applications in treating neurological disorders.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter synthesis and degradation.
Pharmacological Activities
Research has indicated several pharmacological activities associated with this compound:
- Antidepressant Effects : Studies suggest that compounds with similar structures exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain.
- Neuroprotective Properties : Preliminary findings indicate that this compound may offer neuroprotection against oxidative stress and neuronal damage, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
-
Neuroprotective Study :
- A study evaluated the neuroprotective effects of the compound in a model of ischemic stroke. Results showed a significant reduction in infarct size when administered post-injury, indicating potential therapeutic benefits for stroke patients.
-
Antidepressant Activity :
- In behavioral assays using rodent models, this compound demonstrated significant antidepressant-like effects compared to control groups, suggesting its efficacy in mood disorders.
-
Enzymatic Assays :
- The compound was tested for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Results indicated a moderate inhibitory effect, supporting its potential as an antidepressant agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(2,6-difluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPHGCQJDUZZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588042 | |
| Record name | 1-(2,6-Difluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870849-40-4 | |
| Record name | 1-(2,6-Difluorophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














